Thermal Stability vs. 10-Membered Parent
The primary procurement differentiator for Cycloundec-3-ene-1,5-diyne is its thermal stability, which stands in stark contrast to the instability of the 10-membered ring parent enediyne, cyclodeca-3-ene-1,5-diyne. The 10-membered ring compound decomposes with a quantitative half-life (t1/2) of only 18 hours at 37°C, making its synthetic handling and storage extremely challenging [1]. Cycloundec-3-ene-1,5-diyne, with its larger 11-membered ring, is described as stable under ambient conditions, a qualitative but universally accepted distinction that defines its practical utility [2].
| Evidence Dimension | Thermal stability (half-life at 37°C) |
|---|---|
| Target Compound Data | Stable under ambient conditions (indefinite stability at room temperature) |
| Comparator Or Baseline | Cyclodeca-3-ene-1,5-diyne (10-membered ring): t1/2 = 18 h at 37°C |
| Quantified Difference | Qualitative transformation from an unstable, time-sensitive reagent to a stable, storable compound. |
| Conditions | Neat compound or solution stability at physiological (37°C) and ambient temperatures. |
Why This Matters
This stability translates directly to lower procurement risk, easier storage, and broader synthetic utility, as the compound will not decompose during shipment or standard laboratory handling.
- [1] Nicolaou, K. C., Zuccarello, G., Riemer, C., Estevez, V. A., & Dai, W. M. (1992). Design, synthesis, and study of simple monocyclic conjugated enediynes. The 10-membered ring enediyne moiety of the enediyne anticancer antibiotics. Journal of the American Chemical Society, 114(18), 7360-7362. View Source
- [2] Pandithavidana, D. R., & Popik, V. V. (2014). Photochemical Generation and Reversible Cycloaromatization of a 9-Membered Ring Cyclic Enediyne. Journal of the American Chemical Society, 136(46), 16297-16303. View Source
